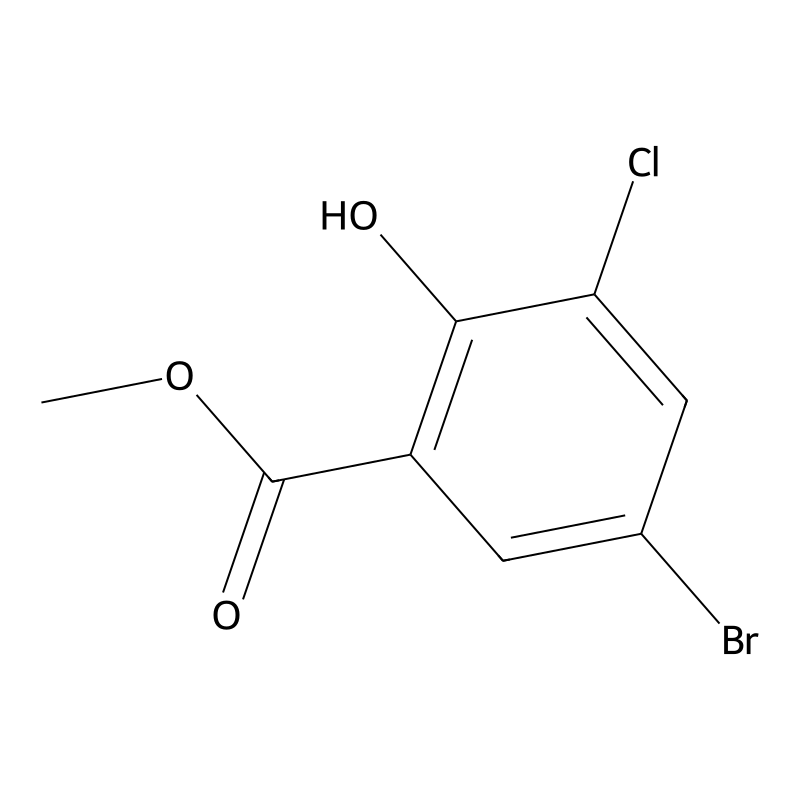

Methyl 5-bromo-3-chloro-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry: α-Glucosidase and α-Amylase Inhibitors

Summary of the Application: “Methyl 5-bromo-3-chloro-2-hydroxybenzoate” is used in the synthesis of a series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones . These compounds are evaluated for their inhibitory effect against α-glucosidase and α-amylase activities .

Methods of Application or Experimental Procedures: The compounds are synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They are then evaluated through enzymatic assays in vitro for their inhibitory effect against α-glucosidase and α-amylase activities .

Results or Outcomes: Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some of the compounds exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity against the Raw-264,7 macrophage (Murine) cells .

Agrochemical Development

Summary of the Application: Beyond the pharmaceutical realm, “Methyl 5-bromo-3-chloro-2-hydroxybenzoate” also finds its niche in the dynamic field of agrochemical development . Its unique chemical composition and properties contribute to the synthesis of advanced crop protection agents .

General Chemical Synthesis

Summary of the Application: “Methyl 5-bromo-3-chloro-2-hydroxybenzoate” is a chemical compound that can be used in various chemical syntheses . Its unique structure makes it a valuable building block in the creation of more complex molecules .

Methyl 5-bromo-3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol. It features a benzoate structure with bromine and chlorine substituents, as well as a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple functional groups that can participate in various

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, making it useful in synthetic pathways for more complex molecules.

- Reduction Reactions: The hydroxyl group can be reduced to form ethers or further functionalized into alcohols.

These reactions highlight the compound's versatility in organic synthesis, allowing for the creation of various derivatives.

Research indicates that compounds similar to methyl 5-bromo-3-chloro-2-hydroxybenzoate exhibit biological activities such as antimicrobial and anti-inflammatory properties. The presence of halogens (bromine and chlorine) often enhances biological activity by increasing lipophilicity and modifying interaction with biological targets. Specific studies on this compound may be limited, but its structural characteristics suggest potential pharmacological effects .

Methyl 5-bromo-3-chloro-2-hydroxybenzoate can be synthesized through several methods:

- Direct Esterification: Reacting 5-bromo-3-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

- Bromination/Chlorination: Starting from methyl 2-hydroxybenzoate, introducing bromine and chlorine via electrophilic aromatic substitution.

- Reflux Methods: Utilizing reflux conditions to promote reaction efficiency and yield.

These methods allow for the efficient production of the compound while maintaining high purity levels .

Methyl 5-bromo-3-chloro-2-hydroxybenzoate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.

- Organic Synthesis: Utilized in various synthetic pathways for producing complex organic molecules.

Its diverse applications make it a valuable compound in both research and industrial settings .

Methyl 5-bromo-3-chloro-2-hydroxybenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and potential applications:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 3-bromo-5-chloro-2-hydroxybenzoate | 0.87 | Similar halogen substitutions |

| Methyl 3-bromo-2-hydroxybenzoate | 0.83 | Lacks chlorine substitution |

| Methyl 3-bromo-4-chlorobenzoate | 0.82 | Different positioning of halogens |

| Methyl 5-chloro-2-hydroxybenzoate | 0.81 | Similar hydroxyl group but different bromine position |

| Methyl 3-bromo-4,5-dichlorobenzoate | 0.81 | Increased halogenation enhances reactivity |

These comparisons highlight the unique positioning of the bromine and chlorine atoms in methyl 5-bromo-3-chloro-2-hydroxybenzoate, which may influence its reactivity and biological activity differently than its analogs .